

# Comprehensive Technical Guide & Safety Profiling: CAS 60996-85-2

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## Compound of Interest

Compound Name: *5-Pyrimidinecarboxylic acid sodium salt*

Cat. No.: *B1648141*

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: 1-(2-(dicyclohexylamino)ethyl)-1-methylpiperidinium chloride

## Executive Summary

As drug development and formulation sciences evolve, the structural nuances of quaternary ammonium compounds (QACs) play an increasingly critical role in both antimicrobial efficacy and targeted delivery systems. CAS 60996-85-2, chemically identified as 1-(2-(dicyclohexylamino)ethyl)-1-methylpiperidinium chloride<sup>[1]</sup>, is a highly specialized, bulky QAC.

Unlike simple linear alkyl QACs (such as benzalkonium chloride), CAS 60996-85-2 features a dual-domain architecture: a permanently charged, hydrophilic methylpiperidinium core linked to a highly sterically hindered, lipophilic dicyclohexylamino moiety. This whitepaper synthesizes the physicochemical causality, toxicological mechanisms, and rigorous analytical protocols required to safely handle and quantify this compound in laboratory and industrial settings.

## Structural Causality & Physicochemical Profiling

The behavior of CAS 60996-85-2 in biological and chemical systems is entirely dictated by its structural topology.

- The Cationic Head (Methylpiperidinium): Maintains a permanent positive charge independent of environmental pH. This drives its primary electrostatic interaction with negatively charged

surfaces, such as bacterial cell walls, acidic phospholipids in mammalian cell membranes, and residual silanols in chromatography columns[2].

- The Lipophilic Tail (Dicyclohexylamino Group): Provides massive steric bulk. While linear alkyl chains easily intercalate deep into lipid bilayers, the dicyclohexyl group acts as a "wedge." This steric hindrance prevents deep penetration but causes severe lateral disruption of the lipid bilayer, altering membrane fluidity dynamics.

## Quantitative Physicochemical Data

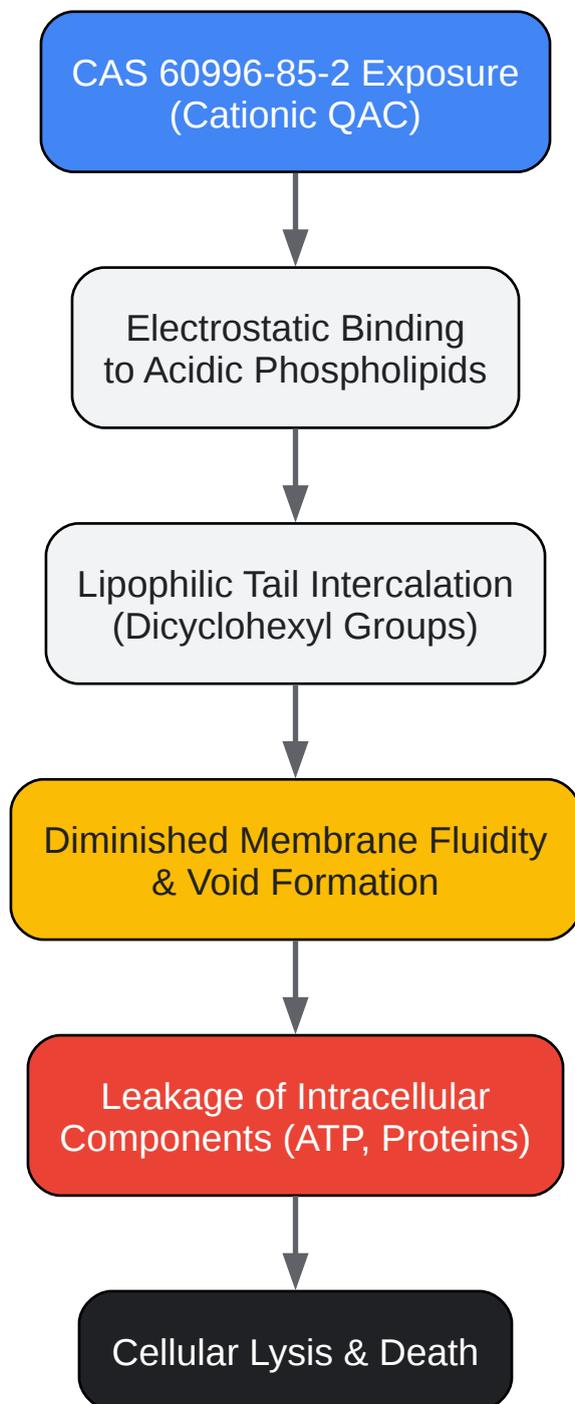
Property	Value / Description	Causality / Impact on Handling
CAS Number	60996-85-2	Unique identifier for regulatory compliance[1].
Chemical Formula	C <sub>20</sub> H <sub>39</sub> ClN <sub>2</sub>	High carbon-to-nitrogen ratio dictates amphiphilic behavior.
Molecular Weight	343.00 g/mol	Determines molarity calculations for in vitro dosing.
Solubility	Soluble in polar organic solvents (MeOH, MeCN) and water	Requires careful solvent selection to prevent micelle formation at high concentrations.
Charge State	Permanent Cation (Q <sup>+</sup> )	Necessitates ion-pairing or HILIC for chromatographic separation[3].

## Toxicological Mechanisms & Safety Data (MSDS Core)

The toxicity of CAS 60996-85-2 is rooted in its mechanism of action as a membrane disruptor. QACs are not inherently toxic due to reactive functional groups; rather, their toxicity is a physical phenomenon driven by amphiphilic intercalation[4].

## Mechanism of Toxicity

When exposed to mammalian or bacterial cells, the positively charged piperidinium nitrogen binds electrostatically to the negatively charged phospholipid headgroups. Subsequently, the bulky dicyclohexyl tails insert into the hydrophobic core of the bilayer. Because of their steric bulk, they force the phospholipids apart. This leads to diminished membrane fluidity, the formation of voids, and the eventual leakage of intracellular components (such as ATP and proteins), culminating in cellular lysis[5].



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Fig 1: QAC-induced membrane disruption pathway via electrostatic and lipophilic intercalation.

## Hazard Classifications & Safety Mitigation

GHS Hazard Class	Statement	Field-Proven Mitigation Strategy
Acute Toxicity (Oral)	H302: Harmful if swallowed	Mandate closed-system transfers; prohibit mouth pipetting.
Skin Corrosion/Irritation	H314: Causes severe skin burns	Use heavy-duty nitrile or neoprene gloves (double-gloving recommended).
Serious Eye Damage	H318: Causes serious eye damage	Face shield over chemical splash goggles is mandatory during solution prep.
Aquatic Toxicity	H400: Very toxic to aquatic life	Do not dispose down the drain. Collect as halogenated organic waste[2].

## Handling, Storage, and Experimental Safety Protocols

To ensure a self-validating safety system, standard operating procedures must account for the physical state and reactivity of the compound.

### Step-by-Step Safe Handling Protocol

- Preparation of Workspace: Conduct all weighing of the neat powder inside a Class II Biological Safety Cabinet (BSC) or a vented powder weighing enclosure. Causality: QAC powders can aerosolize easily; inhalation of highly concentrated QAC dust causes severe respiratory mucosal irritation[4].

- **Gravimetric Validation:** Weigh the compound using anti-static weigh boats. QACs generate static charge, which can cause the powder to "jump," leading to contamination and inaccurate dosing.
- **Solvent Introduction:** Dissolve the compound in a primary solvent (e.g., 50% Methanol/Water) before removing it from the vented enclosure.
- **Spill Neutralization (Field Insight):** In the event of a spill, do not just wipe with water, which will cause foaming and spread the active surfactant. Instead, apply a dilute solution of an anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS). The anionic surfactant will form an insoluble ion-pair complex with the cationic CAS 60996-85-2, neutralizing its membrane-disrupting capabilities before physical cleanup.

## Analytical Quantification Protocol (LC-MS/MS)

Standard Reversed-Phase (RP) HPLC is notoriously difficult for QACs. The permanent positive charge interacts strongly with residual silanol groups on standard C18 silica columns, resulting in severe peak tailing and loss of resolution. To accurately quantify CAS 60996-85-2, we utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with tandem mass spectrometry (MS/MS)[3],[6].

## Step-by-Step LC-MS/MS Methodology

### Phase 1: Sample Preparation (Solid Phase Extraction - SPE)

- Condition a Weak Cation Exchange (WCX) SPE cartridge with 3 mL Methanol followed by 3 mL LC-MS grade Water.
- Load 1 mL of the biological/environmental sample (adjusted to pH 7.0).
- Wash with 3 mL of 5% Methanol in Water to remove neutral and anionic interferences.
- Elute CAS 60996-85-2 using 2 mL of 5% Formic Acid in Methanol. The low pH neutralizes the weak cation exchange resin, releasing the permanently charged QAC.
- Evaporate to dryness under a gentle stream of N<sub>2</sub> and reconstitute in 100 µL of Mobile Phase A.

## Phase 2: Chromatographic Separation

- Column: HILIC Amide or bare silica column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).
- Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~4.0). Causality: Ammonium ions compete with the QAC for silanol binding sites, sharpening the peak[6].
- Mobile Phase B: 5 mM Ammonium Formate in 95% Acetonitrile.
- Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins to elute the highly polar compound, then re-equilibrate.

## Phase 3: Mass Spectrometry (ESI+)

- Operate the MS in Electrospray Ionization Positive (ESI+) mode. Since CAS 60996-85-2 is a pre-formed cation, ionization efficiency is exceptionally high.
- Monitor the parent ion mass ( $M^+$ ) corresponding to the intact cation ( $m/z$  ~307.3, excluding the chloride counterion).
- Set Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the dicyclohexylamino group or the methylpiperidinium ring for absolute quantification[6].



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Fig 2: Step-by-step LC-MS/MS analytical workflow for quaternary ammonium compound quantification.

## References

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## Sources

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